molecular formula C18H13NO4 B12931511 Benzo[d]oxazol-2-ylmethyl 2H-chromene-3-carboxylate

Benzo[d]oxazol-2-ylmethyl 2H-chromene-3-carboxylate

Cat. No.: B12931511
M. Wt: 307.3 g/mol
InChI Key: JZMNBGBELUGOIS-UHFFFAOYSA-N
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Description

Benzo[d]oxazol-2-ylmethyl 2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . The compound’s structure features a benzoxazole ring fused with a chromene moiety, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

The synthesis of Benzo[d]oxazol-2-ylmethyl 2H-chromene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of ortho-phenylenediamine with chloroacetic acid to form 2-(chloromethyl)-1H-benzo[d]imidazole, which is then converted to Benzo[d]oxazole-2-thiol . This intermediate can undergo further reactions to form the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

Benzo[d]oxazol-2-ylmethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxazole or chromene rings are replaced with other groups.

Scientific Research Applications

Benzo[d]oxazol-2-ylmethyl 2H-chromene-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Benzo[d]oxazol-2-ylmethyl 2H-chromene-3-carboxylate can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its combined benzoxazole and chromene structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H13NO4

Molecular Weight

307.3 g/mol

IUPAC Name

1,3-benzoxazol-2-ylmethyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C18H13NO4/c20-18(13-9-12-5-1-3-7-15(12)21-10-13)22-11-17-19-14-6-2-4-8-16(14)23-17/h1-9H,10-11H2

InChI Key

JZMNBGBELUGOIS-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=NC4=CC=CC=C4O3

Origin of Product

United States

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